Benzophenone-4-maleimide

Description

Significance and Research Context of 4-(Maleimido)benzophenone

The significance of 4-(Maleimido)benzophenone lies in its ability to covalently link different molecules through distinct chemical reactions. The maleimide (B117702) group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond. sigmaaldrich.comiris-biotech.de This reaction is typically carried out at a pH between 6.5 and 7.0. sigmaaldrich.comchemicalbook.com Following this initial conjugation, the benzophenone (B1666685) moiety can be activated by UV light (around 250-360 nm) to form a highly reactive triplet diradical. sigmaaldrich.comtcichemicals.comaatbio.com This excited state can then form a covalent bond by inserting into C-H bonds of nearby molecules, a process known as photo-crosslinking. sigmaaldrich.com

This dual reactivity makes 4-(Maleimido)benzophenone a versatile reagent for creating well-defined bioconjugates and functionalized polymers. chemimpex.com Its application as a photoinitiator is also significant in UV-curable coatings and adhesives, where it facilitates rapid curing processes. chemimpex.com

Historical Perspective of Benzophenone and Maleimide Chemistries in Conjugation and Polymerization

The use of benzophenone derivatives in photochemistry has a long history, with their ability to act as photosensitizers being a key feature. medchemexpress.com Upon UV irradiation, benzophenone enters an excited triplet state and can abstract a hydrogen atom from a suitable donor, initiating polymerization or cross-linking. tcichemicals.comaatbio.com This property has been widely exploited in industrial applications like UV curing of coatings and inks. The development of benzophenone-containing monomers represented a significant advancement, allowing for the direct incorporation of the photoinitiator into the polymer backbone.

Maleimides have been recognized for their high reactivity towards thiols via Michael addition, forming stable covalent bonds. iris-biotech.deulisboa.pt This specific and efficient reaction has made maleimides a popular choice for bioconjugation, particularly for labeling proteins and peptides at cysteine residues. ulisboa.ptnih.gov However, the stability of the resulting thiosuccinimide linkage has been a subject of research, with studies exploring strategies to prevent retro-Michael reactions. nih.gov

The combination of these two powerful chemistries in a single molecule, 4-(Maleimido)benzophenone, created a heterobifunctional crosslinker with broad utility. This reagent allows for a sequential and controlled approach to conjugation, first by the specific thiol-maleimide reaction and then by the more general photo-activated cross-linking.

Overview of Key Research Areas for 4-(Maleimido)benzophenone

The unique properties of 4-(Maleimido)benzophenone have led to its application in several key research areas:

Bioconjugation and Protein Chemistry: A primary application is the site-specific labeling and cross-linking of proteins. chemimpex.com For instance, it has been used to study protein-protein interactions by cross-linking adjacent subunits in a protein complex. dartmouth.edu Researchers have also utilized it to attach probes or other molecules to specific cysteine residues in proteins. researchgate.net

Polymer Chemistry and Material Science: 4-(Maleimido)benzophenone serves as a photoinitiator and cross-linker in the synthesis of polymers. chemimpex.com It can be used to create hydrogels, functionalized surfaces, and other advanced materials with tailored properties. chemimpex.com Its role as a polymerizable photoinitiator has been explored in the development of efficient photopolymerization systems. acs.org

Photoaffinity Labeling: The benzophenone group acts as a photoaffinity label. Once conjugated to a biomolecule via the maleimide group, the benzophenone can be activated by light to covalently bind to interacting partners, helping to identify and map molecular interactions. aatbio.com

Table of Chemical Properties:

| Property | Value | Source |

| Alternate Names | Benzophenone-4-maleimide, N-(4-benzoylphenyl)maleimide | chemicalbook.comscbt.comiris-biotech.de |

| CAS Number | 92944-71-3 | chemicalbook.comchemimpex.comscbt.com |

| Molecular Formula | C₁₇H₁₁NO₃ | chemicalbook.comchemimpex.comscbt.com |

| Molecular Weight | 277.27 g/mol | chemicalbook.comcelluars.commedchemexpress.com |

| Appearance | Light beige or light yellow solid powder | chemicalbook.comchemimpex.com |

| Melting Point | 155 - 157 °C | chemimpex.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.comiris-biotech.de |

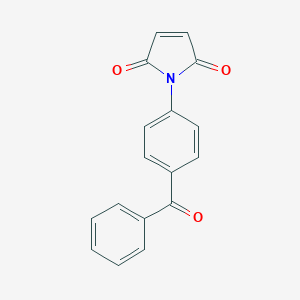

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-benzoylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIZEXQRIOURIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239207 | |

| Record name | Benzophenone-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92944-71-3 | |

| Record name | Benzophenone-4-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Functionalization Methodologies of 4 Maleimido Benzophenone and Its Derivatives

Synthetic Routes to 4-(Maleimido)benzophenone

The synthesis of 4-(Maleimido)benzophenone can be achieved through various methods, ranging from classical multi-step organic reactions to more advanced, streamlined strategies.

The most common and classical method for synthesizing N-substituted maleimides, including 4-(Maleimido)benzophenone, is a two-step process. google.com This approach first involves the formation of a maleamic acid intermediate, followed by a cyclodehydration reaction to form the final imide ring.

The general synthetic scheme is as follows:

Formation of N-(4-Benzoylphenyl)maleamic Acid: The synthesis begins with the reaction of an amine, in this case, 4-aminobenzophenone (B72274), with maleic anhydride (B1165640). researchgate.net The amino group of 4-aminobenzophenone performs a nucleophilic attack on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of the corresponding N-substituted maleamic acid, N-(4-benzoylphenyl)maleamic acid. This acylation reaction is typically carried out in an aprotic solvent like ether or toluene (B28343) at room temperature. orgsyn.orggoogle.com

Cyclodehydration to 4-(Maleimido)benzophenone: The second and more challenging step is the ring-closure of the maleamic acid to form the stable five-membered maleimide (B117702) ring. google.com This is an intramolecular condensation reaction that eliminates a molecule of water. A common method to achieve this is by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate. orgsyn.org The reaction mixture is then typically poured into ice water to precipitate the crude product, which can be further purified by recrystallization.

An alternative for the cyclodehydration step involves using an acid catalyst in an azeotroping solvent (like toluene) to remove water as it is formed, driving the reaction to completion. google.com

| Step | Reactants | Key Conditions | Product |

| 1. Acylation | 4-Aminobenzophenone, Maleic Anhydride | Aprotic solvent (e.g., ether, toluene), Room Temperature | N-(4-Benzoylphenyl)maleamic Acid |

| 2. Cyclodehydration | N-(4-Benzoylphenyl)maleamic Acid | Acetic Anhydride, Sodium Acetate, Heat | 4-(Maleimido)benzophenone |

This table provides a summary of the classical two-step synthesis of 4-(Maleimido)benzophenone.

Modern synthetic chemistry offers more advanced strategies that can improve yield, purity, and functional group tolerance. While not always applied to the direct synthesis of the base compound, these methods are crucial for creating complex derivatives.

Click Chemistry: Thiol-ene "click" chemistry has been utilized to synthesize main-chain polymeric benzophenone (B1666685) photoinitiators. researchgate.net This type of reaction involves the rapid and efficient reaction between a thiol and an alkene (like a maleimide). This principle can be adapted to graft 4-(Maleimido)benzophenone onto polymer backbones or other molecules with high efficiency and under mild conditions.

Polymerization of Functional Monomers: An advanced route to functionalized polymers involves the direct polymerization of monomers that already contain the desired functionalities. For instance, a polymerizable photoinitiator, 4-[(4-maleimido)thiophenyl]benzophenone (MTPBP), was synthesized and then copolymerized via free radical polymerization to create a macrophotoinitiator. nih.govresearchgate.net This approach allows for precise control over the incorporation of the photoactive and reactive groups into a polymer chain.

Vapor-Based Deposition: For surface modification applications, a novel vapor-phase process has been developed to create maleimide-functionalized coatings. This method uses chemical vapor deposition polymerization to deposit a maleimide-functionalized poly-p-xylylene film onto various substrates. sigmaaldrich.com This single-step functionalization avoids complex wet-chemistry procedures and provides a reactive surface ready for conjugation with thiol-containing molecules. sigmaaldrich.com

Modification and Derivatization of 4-(Maleimido)benzophenone

The utility of 4-(Maleimido)benzophenone is greatly expanded through its modification and derivatization, allowing for its integration into a wide array of complex molecular systems and materials.

4-(Maleimido)benzophenone is fundamentally a cross-linking agent, and its effectiveness can be modulated by introducing chemical linkers or spacers between its reactive ends or between the entire molecule and a substrate. researchgate.netnih.gov Spacers can provide steric separation, improve solubility, and add new functionalities.

Common strategies and spacer types include:

Polyethylene (B3416737) Glycol (PEG) Spacers: PEG chains are frequently used to increase the hydrophilicity and biocompatibility of the molecule. A photolabeling probe was developed incorporating a PEG6 spacer to enhance water solubility, alongside other functional moieties for cell membrane targeting. google.com

Hydrocarbon Chains: Simple alkyl chains of varying lengths can be used as flexible spacers. nih.gov For example, succinimidyl trans-4-(maleimidylmethyl) cyclohexane-1-carboxylate (SMCC) is a popular crosslinker that incorporates a cyclohexane (B81311) ring as a rigid spacer.

Cleavable Linkers: For applications requiring the release of a conjugated molecule, cleavable spacers can be incorporated. These linkers are designed to break under specific conditions, such as changes in pH, redox potential, or in the presence of specific enzymes. nih.gov

Functionalized Linkers: Spacers can be terminated with various functional groups like amines, carboxylic acids, or hydroxyl groups, allowing for further chemical modifications. nih.govnih.gov

| Linker/Spacer Type | Example/Description | Purpose |

| Hydrophilic | Polyethylene Glycol (PEG) | Increases water solubility, reduces aggregation, improves biocompatibility. google.com |

| Hydrophobic/Rigid | Alkyl chains, Cyclohexane | Provides spatial separation and defined orientation. |

| Cleavable | Disulfide bonds, Esters | Allows for controlled release of conjugated cargo under specific stimuli. nih.gov |

| Functionalized | Amine- or Carboxyl-terminated chains | Provides additional points for chemical attachment or modification. nih.govnih.gov |

This table summarizes common linkers and spacers used in the derivatization of maleimide crosslinkers.

Incorporating the benzophenone maleimide moiety into polymers creates macromolecular photoinitiators or reactive polymers with unique properties.

Copolymerization of Functional Monomers: A highly effective method is the free radical copolymerization of a maleimide-benzophenone monomer with other vinyl monomers. For example, 4-[(4-maleimido)thiophenyl]benzophenone (MTPBP) has been copolymerized with N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) to synthesize a macrophotoinitiator containing both the photo-initiating benzophenone group and a co-initiator amine within the same polymer chain. nih.govresearchgate.net

Grafting onto Existing Polymers: Benzophenone moieties can be attached to a pre-formed polymer backbone. One approach involves synthesizing a polymer with pendent amine groups, which are then reacted with a heterobifunctional molecule containing a maleimide. google.com Alternatively, benzophenone groups can be grafted onto polymers like polyethylene oxide.

Alternating Copolymers: Perfectly alternating copolymers can be synthesized. For instance, a benzoxazine-substituted maleimide (structurally analogous to a benzophenone-maleimide) was copolymerized with styrene (B11656) to yield a polymer with a highly regular structure. This method offers precise control over the polymer architecture.

The synthesis of derivatives that combine the maleimide and benzophenone functionalities with an ether linkage typically involves building the molecule from a simpler phenol (B47542) precursor rather than modifying 4-(Maleimido)benzophenone directly. A representative multi-step strategy to create a maleimide-functionalized benzophenone ether derivative is as follows:

A key intermediate is often a phenol-containing molecule that can be derivatized. For instance, the synthesis can start with the O-alkylation of a phenol, such as p-iodophenol. The p-iodophenol is reacted with a protected amino-alkyl halide (e.g., tert-butyl 3-bromopropylcarbamate) to form an ether linkage. nih.gov Following this, the iodo- group can be used in a coupling reaction (e.g., Sonogashira coupling) to build the benzophenone portion, or a different synthetic route starting from 4-hydroxybenzophenone (B119663) can be envisioned. researchgate.net

Once a benzophenone-ether structure with a terminal amine group is constructed (after deprotection), the maleimide ring can be introduced using the classical two-step method described previously (reaction with maleic anhydride followed by cyclodehydration). orgsyn.orgnih.gov This modular approach allows for the synthesis of complex structures where the ether linkage acts as a stable spacer.

Reaction Mechanisms and Photochemistry of 4 Maleimido Benzophenone

Photochemical Principles of Benzophenone (B1666685) Moiety

The photochemistry of benzophenone is a well-studied area of organic chemistry, characterized by its efficiency in absorbing UV radiation and undergoing intersystem crossing to a reactive triplet state. wikipedia.orgedinst.com

Upon absorption of ultraviolet light, typically around 350 nm, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). researchgate.netnih.gov This initial excitation involves the promotion of a non-bonding electron from one of the oxygen's lone pairs to an antibonding π* orbital of the carbonyl group, a transition denoted as n-π*. edinst.comyoutube.com

The S₁ state of benzophenone is short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁), with a quantum yield approaching 100%. wikipedia.orgedinst.com This high efficiency is attributed to the favorable spin-orbit coupling between the singlet and triplet states. uah.es The T₁ state has a diradical character, with one unpaired electron on the carbonyl oxygen and the other delocalized over the phenyl rings. wikipedia.orgrsc.org This triplet state is the primary photoactive species responsible for the subsequent chemical reactions of benzophenone. bgsu.edu The formation of the triplet state can be described as a direct process from the S₁ state following an initial S₂ → S₁ internal conversion. rsc.orgrsc.org While a direct S₁ → T₁ pathway is significant, an indirect mechanism involving S₁ → T₂ → T₁ is also prevalent. uah.es

Table 1: Key Photophysical Properties of Benzophenone

| Property | Description | Reference(s) |

| Excitation Wavelength | ~350-365 nm for n-π* transition | researchgate.netnih.gov |

| Excited States | S₁ (n,π), T₁ (n,π) | edinst.com |

| Intersystem Crossing (ISC) Yield | Nearly 100% | wikipedia.orgedinst.com |

| Reactive Species | Triplet state (T₁) | bgsu.edu |

The triplet benzophenone, with its electrophilic, electron-deficient oxygen atom, is a potent hydrogen abstractor. nih.govrsc.org It can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a benzophenone ketyl radical and a new radical derived from the donor (R•). wikipedia.orgacs.org This process is a cornerstone of benzophenone photochemistry. bgsu.eduacs.org

The general mechanism can be represented as: Ph₂C=O (T₁) + R-H → Ph₂Ċ-OH + R•

The efficiency of hydrogen abstraction depends on the strength of the C-H bond in the donor molecule. Alcohols, ethers, and amines with accessible C-H bonds are common hydrogen donors. acs.orgniscpr.res.innih.gov For instance, when irradiated in the presence of isopropanol (B130326), benzophenone is photoreduced to benzopinacol, while the isopropanol is oxidized to acetone. bgsu.eduyoutube.com The reaction proceeds through the formation of two ketyl radicals which then dimerize. youtube.com

The biradical nature of the benzophenone triplet state is central to its reactivity. rsc.orgacs.org This triplet state can be viewed as a 1,2-diradical and is responsible for initiating various photochemical reactions. mdpi.com Besides hydrogen abstraction, the triplet state can participate in other reactions such as energy transfer to other molecules, a process utilized in photosensitization. researchgate.net

The reactivity of the triplet state can also lead to cycloaddition reactions and, in the context of 4-(maleimido)benzophenone, can initiate polymerization or cross-linking by reacting with available C-H bonds in its environment. researchgate.net The ketyl radical formed after hydrogen abstraction can subsequently recombine with the other radical species, leading to the formation of a stable C-C bond. nih.gov

Maleimide (B117702) Reactivity and Reaction Pathways

The maleimide group is an electrophilic moiety that readily participates in several types of chemical reactions, making it a valuable tool in bioconjugation and materials science. lumiprobe.comnih.gov

One of the most prominent reactions of maleimides is the Michael addition with thiols. axispharm.comrsc.org This reaction is highly efficient and selective for sulfhydryl groups, particularly those in cysteine residues of proteins, under mild pH conditions (typically 6.5-7.5). axispharm.comthermofisher.com The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the activated double bond carbons of the maleimide ring, forming a stable thioether linkage. acs.orgmdpi.com

The reaction is significantly faster with thiols than with amines at neutral pH. axispharm.com The stability of the resulting succinimide (B58015) thioether adduct has been a topic of discussion, with some studies indicating that the reaction can be reversible under certain reducing conditions, offering a strategy for controlled release. nih.gov The reaction kinetics can be influenced by the choice of solvent, initiator, and the specific thiol involved. rsc.orgcolab.ws

Table 2: Factors Influencing Thiol-Maleimide Michael Addition

| Factor | Influence on Reaction | Reference(s) |

| pH | Optimal between 6.5 and 7.5 for thiol selectivity. | axispharm.comthermofisher.com |

| Solvent | Polar solvents like water or DMSO facilitate the reaction. | axispharm.com |

| Initiator/Catalyst | Base or nucleophilic catalysts can increase reaction rates. | acs.org |

| Thiol Structure | The reactivity of the thiol can modulate reaction kinetics. | rsc.org |

Maleimides are excellent dienophiles in Diels-Alder reactions due to their electron-deficient double bond, which is activated by the two adjacent carbonyl groups. scielo.brbournemouth.ac.uk They readily react with conjugated dienes, such as furans, to form stable cyclic adducts. researchgate.netnih.gov This [4+2] cycloaddition is a powerful tool for creating complex cyclic structures and has been widely used in the synthesis of polymers and other materials. scielo.brresearchgate.net

The Diels-Alder reaction involving furan (B31954) and maleimide is thermally reversible. nih.gov At lower temperatures, the formation of the adduct (the forward reaction) is favored, while at higher temperatures, the retro-Diels-Alder reaction occurs, regenerating the furan and maleimide. nih.govpearson.com This reversibility allows for the design of self-healing materials and dynamic covalent networks. bournemouth.ac.uknih.gov The reaction typically produces a mixture of endo and exo isomers, with the endo product being kinetically favored and the exo product being thermodynamically more stable. nih.govpearson.commdpi.com The rate and outcome of the Diels-Alder reaction can be influenced by the electronic nature of both the diene and the dienophile. mdpi.comresearchgate.net This reaction has been successfully employed for the production of antibody-drug conjugates (ADCs). nih.govacs.orgnih.gov

Dual Reactivity Mechanisms of 4-(Maleimido)benzophenone

4-(Maleimido)benzophenone is classified as a heterobifunctional cross-linking reagent, a designation that stems from its possession of two distinct reactive moieties: a maleimide group and a benzophenone group. sigmaaldrich.comscbt.com This dual nature allows for a two-stage reaction mechanism, which is fundamental to its application in fields like proteomics and bioconjugation. sigmaaldrich.comresearchgate.net

Sequential and Concurrent Reaction Pathways

The dual reactivity of 4-(Maleimido)benzophenone enables it to participate in sequential coupling reactions. This process typically involves an initial reaction involving the maleimide group, followed by a photo-activated reaction of the benzophenone group. sigmaaldrich.com

The first stage leverages the high specificity of the maleimide group for sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins. aatbio.comsci-hub.se This reaction, a Michael addition, proceeds readily under specific pH conditions, typically around pH 6.5-7.0, to form a stable thioether bond. sigmaaldrich.com

The second stage involves the photo-activation of the benzophenone moiety. Upon irradiation with UV light (typically around 350-365 nm), the benzophenone group is excited to a triplet state, forming a reactive diradical. aatbio.comsci-hub.se This excited benzophenone can then react with adjacent C-H bonds, leading to the formation of a second, covalent cross-link. sigmaaldrich.com This sequential pathway is a cornerstone of its use as a cross-linker, for example, in studying protein-protein interactions. researchgate.netresearchgate.net

While the reactions are designed to be sequential, the potential for concurrent reactions exists if the molecule is irradiated with UV light in the presence of both a thiol-containing molecule and a C-H bond donor. However, the controlled, stepwise application of reaction conditions is central to its intended use.

Chemoselectivity and Orthogonal Reactivity Control

The utility of 4-(Maleimido)benzophenone as a cross-linker is heavily reliant on the principles of chemoselectivity and orthogonal reactivity.

Chemoselectivity is demonstrated by the specific reaction of the maleimide group. Maleimides are highly selective for thiol groups at near-neutral pH, allowing for the specific targeting of cysteine residues in a complex biological mixture. sci-hub.se This selectivity minimizes side reactions with other nucleophilic amino acid side chains. The benzophenone group, in its ground state, is stable and unreactive towards the biomolecules present during the initial thiol-maleimide coupling. sigmaaldrich.com

Orthogonal Reactivity Control is achieved by the distinct stimuli required to activate each reactive group. The maleimide-thiol reaction proceeds under specific pH conditions without the need for light. In contrast, the benzophenone cross-linking reaction is explicitly triggered by UV irradiation. sci-hub.sesigmaaldrich.com This provides a high degree of temporal control over the cross-linking process. One can first conjugate the molecule to a specific site via the maleimide group, purify or manipulate the conjugate, and then initiate the second cross-linking step at a desired time by exposing the sample to UV light. This orthogonal control is crucial for designing well-defined bioconjugates and for capturing specific molecular interactions in a time-resolved manner. researchgate.netnih.gov

| Reactive Group | Target | Reaction Type | Activation Condition |

| Maleimide | Sulfhydryl (Thiol) groups (e.g., Cysteine) | Michael Addition | pH 6.5-7.0 |

| Benzophenone | C-H bonds | Photo-induced Hydrogen Abstraction | UV Irradiation (350-365 nm) |

Advanced Applications in Bioconjugation and Bioorthogonal Chemistry

Site-Specific Bioconjugation Strategies

The dual-reactive nature of 4-(Maleimido)benzophenone is leveraged in sophisticated, site-specific bioconjugation strategies. These methods allow for the precise placement of labels, probes, or other molecules onto proteins and other biopolymers.

The maleimide (B117702) group of 4-(Maleimido)benzophenone reacts chemoselectively with the thiol side chain of cysteine residues. nih.gov This reaction, a Michael addition, forms a stable thioether bond. sigmaaldrich.com It is highly efficient and proceeds under mild physiological conditions, typically in a buffer with a pH between 6.5 and 7.0. sigmaaldrich.com

This specificity for cysteine is widely exploited in protein chemistry. nih.gov Researchers can use site-directed mutagenesis to introduce a single cysteine residue at a specific location within a protein's sequence. researchgate.netnih.gov This engineered cysteine then serves as a unique chemical handle for conjugation with the maleimide moiety of 4-(Maleimido)benzophenone. researchgate.net This initial, specific conjugation step attaches the photo-reactive benzophenone (B1666685) group to a pre-determined site on the target protein, preparing it for the second stage of cross-linking. researchgate.net This approach is fundamental in the creation of antibody-drug conjugates (ADCs), where cytotoxic drugs are attached to antibodies via linkers that often target endogenous cysteine residues. nih.gov

The benzophenone moiety of the compound functions as a robust photo-cross-linker. aatbio.com Upon excitation with UV light, typically at wavelengths of 350-365 nm, the benzophenone is converted into an excited triplet diradical state. researchgate.nettcichemicals.comaatbio.com This highly reactive species can abstract a hydrogen atom from an adjacent C-H bond, which is followed by radical recombination to form a stable, covalent C-C bond. researchgate.net

A key advantage of the benzophenone photophore is its relative stability in aqueous environments and its low reactivity towards water, which minimizes non-specific reactions. sigmaaldrich.comtcichemicals.com Furthermore, the excited state is reversible, meaning the benzophenone can return to its ground state if a suitable reaction partner is not in close proximity. tcichemicals.com This allows for repeated irradiation to improve the efficiency of cross-linking. sigmaaldrich.com The reaction is largely non-specific regarding the type of amino acid residue it cross-links with, making it effective at capturing any interacting molecule in its immediate vicinity upon photoactivation. researchgate.netnih.gov

Development of Photoaffinity Probes and Molecular Tools

The combination of site-specific attachment and photo-activated cross-linking makes 4-(Maleimido)benzophenone an excellent building block for creating photoaffinity probes and other molecular tools designed to investigate complex biological systems. aatbio.com

Photoaffinity labeling is a powerful technique used to identify and map interactions between biomolecules. researchgate.net 4-(Maleimido)benzophenone serves as a heterobifunctional photoaffinity reagent. chemicalbook.com The process involves two steps: first, the maleimide end of the reagent is covalently attached to a specific cysteine on a purified protein or biopolymer. researchgate.net Second, this modified protein is introduced to its biological context, where it can bind to its interaction partners. oup.com Upon UV irradiation, the benzophenone group covalently cross-links to any molecule in the immediate vicinity of its attachment site, thus "labeling" the binding partner. researchgate.net This technique is valuable because the benzophenone group is stable in ambient light and is activated by long-wavelength UV light, which is less damaging to biological samples compared to shorter wavelengths. researchgate.netresearchgate.net

A primary application of 4-(Maleimido)benzophenone is the detailed mapping of protein-protein interaction sites. researchgate.net By engineering cysteine residues at various positions on a protein's surface, conjugating them with the reagent, and then inducing photo-cross-linking, researchers can pinpoint the regions that form a binding interface. researchgate.net

A notable example is the study of the E. coli DNA mismatch repair system, where this method was used to map the interaction sites between the MutL and MutH proteins. researchgate.netnih.gov Unique cysteine residues were introduced into cysteine-free variants of both proteins. After modification with 4-(maleimido)benzophenone and photoactivation, cross-linked protein pairs were identified by mass spectrometry, revealing the specific domains involved in the complex. researchgate.netnih.gov In another study, the reagent was used to probe conformational changes in filamentous actin (F-actin) upon binding of the protein cofilin. nih.gov The cross-linking pattern shifted from intramolecular (within a single actin molecule) to intermolecular (between adjacent actin molecules) when cofilin was present, providing direct evidence of a structural change in the actin filament. nih.gov

| Research Application | Proteins Studied | Technique Summary | Key Finding | Source(s) |

| DNA Mismatch Repair | E. coli MutL and MutH | Site-directed cysteine mutagenesis, conjugation with 4-(Maleimido)benzophenone, and photo-cross-linking. | Identified specific interaction sites between the N-terminal domain of MutL and MutH. | researchgate.netnih.gov |

| Actin Dynamics | F-Actin and Cofilin | Conjugation to actin's Cys374, followed by photo-cross-linking in the presence/absence of cofilin. | Cofilin binding induces a structural change in F-actin, shifting the cross-link from intramolecular (Cys374-Asp11) to intermolecular (Cys374-Met44). | nih.gov |

The precise nature of the maleimide-cysteine reaction allows for the highly specific, or site-directed, modification of biopolymers like proteins and nucleic acids. researchgate.netscbt.com This capability is essential for building complex and homogenous bioconjugates. For instance, affinity proteins such as Protein A, which binds to antibodies, have been engineered with cysteine residues at specific locations. researchgate.netacs.org These sites are then conjugated with 4-(Maleimido)benzophenone. The resulting modified Protein A can then be non-covalently bound to its target antibody, and upon UV irradiation, a permanent, site-specific covalent linkage is formed between the two. researchgate.netacs.org This strategy allows for the creation of uniformly modified antibodies with a defined stoichiometry, which is a significant advantage over random conjugation methods. researchgate.net

Functionalization of Biomolecules and Nanomaterials

The unique reactivity of 4-(Maleimido)benzophenone facilitates the precise functionalization of a wide array of biological molecules and synthetic nanomaterials. This capability is crucial for creating tailored constructs for research and biomedical applications.

The maleimide group of 4-(Maleimido)benzophenone readily reacts with the thiol group of cysteine residues in peptides and proteins through a Michael addition reaction. iris-biotech.de This chemoselective ligation is a cornerstone of protein modification, enabling the site-specific attachment of the benzophenone photoreactive group. nih.gov The relatively low abundance of cysteine in many proteins allows for the generation of homogeneous conjugates when a single accessible cysteine is present. nih.gov

Once conjugated, the benzophenone moiety allows for a second, photo-inducible covalent linkage to another molecule or surface. iris-biotech.de This has been demonstrated in the development of tailor-made protein A-derived domains for site-specific photocoupling to the Fc region of antibodies. researchgate.net In this approach, a unique cysteine residue is engineered into the protein A domain, which is then conjugated with 4-(Maleimido)benzophenone. researchgate.net Subsequent UV irradiation triggers the covalent coupling of the benzophenone group to the antibody. researchgate.net

| Feature | Description |

| Reaction Type | Michael Addition |

| Reactive Groups | Maleimide and Thiol (Cysteine) |

| Key Advantage | Site-specific conjugation to proteins. |

| Photo-activation | UV light triggers the benzophenone group for secondary conjugation. iris-biotech.de |

4-(Maleimido)benzophenone is also utilized in the modification and bioconjugation of oligonucleotides. While maleimide chemistry is a common strategy for conjugating molecules to thiol-modified oligonucleotides, it is noted that other methods like "click chemistry" can sometimes offer higher conjugation efficiency. nih.govglenresearch.com

Thiol-modified oligonucleotides can be reacted with the maleimide group of 4-(Maleimido)benzophenone. This appends the photoreactive benzophenone group to the oligonucleotide, which can then be used for subsequent light-induced crosslinking to other molecules or surfaces. This approach is valuable for creating DNA-protein conjugates or for immobilizing oligonucleotides onto surfaces for various applications, including the development of biosensors. flinders.edu.au For instance, thiol-modified oligonucleotides can be attached to an amine-functionalized surface using a crosslinker, and this method has shown improved attachment densities. flinders.edu.au

| Conjugation Strategy | Description |

| Thiol-Maleimide Ligation | Reaction of a thiol-modified oligonucleotide with the maleimide group of 4-(Maleimido)benzophenone. |

| Application | Creates photo-activatable oligonucleotides for crosslinking to proteins or surfaces. |

| Alternative Methods | Click chemistry is often cited for high efficiency in oligonucleotide labeling. glenresearch.com |

The functionalization of nanoparticle surfaces is critical for their application in biomedicine and materials science. 4-(Maleimido)benzophenone can be employed to create photoreactive nanoparticle surfaces. Nanoparticles can be designed to present maleimide groups on their surface, which can then be used to conjugate thiol-containing molecules, including 4-(Maleimido)benzophenone itself if the nanoparticle was initially functionalized with a thiol. wilhelm-lab.com

More commonly, a heterobifunctional linker containing a maleimide group is first attached to the nanoparticle. wilhelm-lab.com Subsequently, any thiol-containing molecule can be conjugated to the maleimide-functionalized nanoparticle. wilhelm-lab.com If 4-(Maleimido)benzophenone were used in a multi-step process, it would impart photoreactive properties to the nanoparticle surface. This allows for the light-induced immobilization of the nanoparticles onto various substrates or the attachment of other biomolecules that may not have a suitable reactive group for direct conjugation. researchgate.net For example, benzophenone-functionalized surfaces have been used to attach thin polymer films to titanium surfaces upon UV illumination. researchgate.net This photochemical grafting is efficient and versatile. researchgate.net

| Nanoparticle Type | Functionalization Strategy |

| Gold Nanoparticles | Can be functionalized with maleimide groups via ligand exchange for subsequent conjugation. wilhelm-lab.com |

| Zirconia Nanoparticles | Surface functionalization can be achieved by stirring in a solution of a suitable bifunctional molecule. |

| Silica Nanoparticles | Benzophenone can abstract hydrogen from surface hydroxyl groups to initiate polymer grafting. mdpi.com |

| Titanium Surfaces | Benzophenone-functionalized phosphonic acid can be used to attach polymer films. researchgate.net |

Biomedical Applications

The ability to create specific and stable bioconjugates using 4-(Maleimido)benzophenone has led to its use in several key biomedical areas.

In the realm of targeted drug delivery, 4-(Maleimido)benzophenone can be used as a photo-activatable crosslinker to attach targeting ligands to drug-carrying nanoparticles or to link drugs to antibodies. iris-biotech.de The maleimide end can be used to conjugate the molecule to a carrier or antibody via a cysteine residue, while the benzophenone end can be used to attach a payload or another functional molecule upon photoactivation. iris-biotech.de This allows for the creation of precisely engineered drug delivery vehicles. For instance, the development of antibody-drug conjugates with improved stability often relies on specific conjugation chemistries, where maleimides are a common tool. nih.gov

The functionalization of surfaces and biomolecules with 4-(Maleimido)benzophenone is instrumental in the development of advanced biosensors and diagnostic tools. celluars.com By immobilizing photoreactive probes onto sensor surfaces, highly specific and sensitive detection platforms can be created. For example, oligonucleotides modified with a photoreactive group via a linker can be covalently attached to solid supports for the detection of specific nucleic acid sequences, which is relevant for diagnosing diseases or detecting pathogens. flinders.edu.au The development of substrates for the selective detection of harmful microalgae, for instance, has utilized oligonucleotide-modified surfaces where the attachment chemistry is crucial for performance. flinders.edu.au

Fluorescent Probes for Biological Imaging

While 4-(Maleimido)benzophenone (MBP) is primarily recognized for its utility as a photoreactive crosslinking agent, it also plays a significant role in the construction of sophisticated fluorescent probes for biological imaging. Its utility in this context is less about its intrinsic fluorescence and more about its function as a versatile linker for assembling multi-component probe systems. The maleimide group allows for specific covalent attachment to cysteine residues on proteins, while the benzophenone moiety can be photo-activated to form a stable covalent bond with interacting molecules, effectively "trapping" the probe at its target site. This dual functionality is leveraged in the design of probes where a fluorescent reporter is integrated into a larger molecular architecture.

A notable application of 4-(Maleimido)benzophenone in this area is the development of multimodal probes for targeted cellular imaging. In one exemplary study, researchers engineered a probe to visualize the Epidermal Growth Factor Receptor (EGFR) on cancer cells. nih.govnih.gov This was achieved by creating a tripartite molecular system:

A Targeting Moiety: An anti-EGFR affibody, a small protein with high affinity for EGFR, was used to ensure specific binding to the target receptor on the cell surface.

A Photo-Crosslinking Linker: 4-(Maleimido)benzophenone was employed to create a stable, covalent link between the affibody and the EGFR. A cysteine residue was introduced into the affibody sequence, which then reacted with the maleimide group of MBP. nih.govnih.gov Upon exposure to UV light, the benzophenone group of the MBP-affibody conjugate formed a covalent bond with the EGFR, ensuring long-term retention of the probe on the cell surface. nih.govnih.gov

A Fluorescent Reporter: To enable visualization, the affibody, already modified with MBP, was further conjugated with a rhodamine dye. nih.gov This allowed for fluorescent imaging of the EGFR-expressing cells.

This approach demonstrates the power of 4-(Maleimido)benzophenone in creating highly specific and durable fluorescent probes for biological imaging. The ability to first target a specific protein and then permanently affix the probe via photo-crosslinking, all while carrying a fluorescent payload, provides a powerful tool for studying protein localization and dynamics in living cells and tissues. For instance, in a three-dimensional tumor spheroid model, the rhodamine-tagged, MBP-containing affibody showed significantly enhanced retention over 24 hours compared to a similar affibody lacking the benzophenone crosslinker. nih.govnih.gov This highlights the critical role of the photo-crosslinking function of MBP in achieving stable and long-term imaging.

The general strategy involves the synthesis of a bifunctional targeting molecule that incorporates 4-(Maleimido)benzophenone. This conjugate is then introduced to the biological system, where it binds to its target. Subsequent UV irradiation permanently attaches the probe, and the fluorescent signal from the attached reporter molecule can be visualized using microscopy techniques. This methodology is particularly valuable for overcoming the limitations of transient binding interactions in probe design, enabling more robust and quantitative imaging studies.

| Probe Component | Function | Specific Example |

| Targeting Moiety | Binds to a specific biological target | Anti-EGFR Affibody |

| Crosslinking Agent | Covalently attaches the probe to the target upon photoactivation | 4-(Maleimido)benzophenone |

| Fluorescent Reporter | Provides the signal for imaging | Rhodamine |

Applications in Materials Science and Polymer Chemistry

Photoinitiation and Photopolymerization Systems

4-(Maleimido)benzophenone serves as a Type II photoinitiator, meaning it initiates polymerization through a bimolecular reaction. Upon absorption of UV radiation, the benzophenone (B1666685) moiety transitions to an excited triplet state. This excited state then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers, such as acrylates.

4-(Maleimido)benzophenone as a Photoinitiator in UV-Curable Systems

4-(Maleimido)benzophenone is effectively used as a photoinitiator in UV-curable systems for applications like coatings, inks, and adhesives. pcimag.com Its incorporation into a polymer backbone can reduce the migration of initiator fragments, which is a significant advantage in applications requiring high purity and stability. The benzophenone component allows for curing via UV irradiation, while the maleimide (B117702) group can participate in further polymerization or crosslinking reactions.

The efficiency of benzophenone-based photoinitiators can be enhanced by using amine synergists. tcichemicals.com These synergists not only act as hydrogen donors to generate initiating radicals but also help to mitigate oxygen inhibition, a common issue in free-radical polymerization.

Mechanisms of Photopolymerization Initiation

The initiation of photopolymerization by 4-(Maleimido)benzophenone follows a well-established mechanism for Type II photoinitiators. pcimag.com The key steps are:

Photoexcitation: Upon exposure to UV light (typically around 250-365 nm), the benzophenone moiety in the MBP molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

Hydrogen Abstraction: The triplet state benzophenone is a highly reactive diradical species. It abstracts a hydrogen atom from a suitable donor molecule (a co-initiator or synergist), such as a tertiary amine, to form a ketyl radical and an amine-derived radical.

Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates, by adding to the double bond and creating a new radical center, which then propagates the polymer chain.

This mechanism is characteristic of benzophenone and its derivatives, which are widely used as photoinitiators in various industrial applications. researchgate.net

Efficiency and Kinetic Studies in Polymerization

The efficiency and kinetics of photopolymerization initiated by benzophenone derivatives are influenced by several factors, including the concentration of the photoinitiator and co-initiator, the light intensity, and the reaction temperature.

A study on a similar polymerizable photoinitiator, 4-[(4-maleimido)phenoxy]benzophenone (MPBP), in conjunction with N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) as a co-initiator for the polymerization of methyl methacrylate (MMA), revealed the following kinetic relationships:

The polymerization rate was proportional to the 0.3172 power of the MPBP concentration. nih.gov

The rate was proportional to the 0.7669 power of the MMA concentration. nih.gov

| Monomer | Parameter | Value |

|---|---|---|

| Methyl Methacrylate (MMA) | Order of Reaction with respect to MPBP | 0.3172 |

| Order of Reaction with respect to MMA | 0.7669 | |

| Order of Reaction with respect to DMAEMA | 0.1765 | |

| Overall Apparent Activation Energy (Ea) | 31.88 kJ/mol | |

| 1,6-Hexanediol Diacrylate (HDDA) | Apparent Activation Energy (Ea) | 11.25 kJ/mol |

Crosslinking and Polymer Network Formation

The dual functionality of 4-(Maleimido)benzophenone makes it a versatile crosslinking agent for the formation of polymer networks and hydrogels. The benzophenone group can induce crosslinking through photocycloaddition or C-H insertion reactions upon UV exposure, while the maleimide group can undergo various "click" chemistry reactions, most notably with thiols.

Synthesis of Crosslinked Polymers and Hydrogels

4-(Maleimido)benzophenone can be incorporated into polymer chains either as a pendant group or as an end-capper. Subsequent exposure to UV light triggers the benzophenone-mediated crosslinking, leading to the formation of a stable polymer network. This method has been employed to create surface-attached polymer networks and hydrogels. preprints.orgrsc.org

The presence of the maleimide group offers an additional route for crosslinking. For instance, polymers bearing maleimide groups can be crosslinked by irradiating them with UV light, leading to the formation of hydrogels. researchgate.net The extent of crosslinking and the resulting properties of the hydrogel, such as swelling behavior, can be controlled by varying the amount of maleimide groups in the polymer precursor. researchgate.net

Thiol-Maleimide Crosslinking in Hydrogel Systems

The reaction between a maleimide and a thiol group, a Michael-type addition reaction, is a highly efficient and specific "click" reaction that is widely used for bioconjugation and the formation of hydrogels. tcichemicals.com This reaction proceeds rapidly at physiological pH and temperature without the need for a catalyst. tcichemicals.com

In the context of hydrogel synthesis, polymers functionalized with maleimide groups, such as those derived from 4-(Maleimido)benzophenone, can be crosslinked with thiol-containing molecules. For example, dextran functionalized with both tyramine and maleimide has been used to create bioactive hydrogels. nih.gov The tyramine moieties allow for enzymatic crosslinking to form the hydrogel network, while the maleimide groups are available for the subsequent attachment of thiol-containing bioactive molecules, such as RGD peptides, to enhance the biological activity of the hydrogel. nih.gov

The thiol-maleimide reaction is also utilized to create hydrogels with tunable degradation profiles. The resulting succinimide (B58015) thioether linkage can be designed to be reversible under specific conditions, allowing for the controlled release of encapsulated agents.

Spectroscopic and Computational Analysis in Research on 4 Maleimido Benzophenone

The characterization and understanding of 4-(Maleimido)benzophenone's physicochemical properties rely heavily on a combination of advanced spectroscopic techniques and computational modeling. These analytical methods provide detailed insights into the molecule's structure, electronic behavior, and vibrational characteristics, which are fundamental to its application in fields like bioconjugation and polymer chemistry.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Functionality

While 4-(Maleimido)benzophenone is commercially available, the development of novel synthetic strategies is crucial for creating derivatives with enhanced properties. Future research is likely to focus on more efficient, scalable, and environmentally friendly ("green") synthetic pathways. iris-biotech.de

Current synthetic approaches often involve multi-step processes starting from precursors like 4-hydroxybenzophenone (B119663). researchgate.netresearchgate.net Emerging strategies may explore versatile and unambiguous routes, potentially adapting methods like the Wittig reaction, which has been used for other 4-(branched alkyl)benzoic acids, to create novel MBP precursors. nih.gov The goal is to develop modular syntheses that allow for the easy introduction of various functional groups onto the benzophenone (B1666685) or phenyl ring structure. This could lead to derivatives with altered solubility, different UV activation wavelengths, or additional reactive handles for multi-functional conjugation. For instance, the synthesis of MBP analogues with integrated fluorophores or other reporter tags in a single, streamlined process is a significant area of interest.

Exploration of Advanced Bioconjugation Modalities

The primary application of 4-(Maleimido)benzophenone is as a heterobifunctional crosslinker, where the maleimide (B117702) group reacts with sulfhydryl groups (typically from cysteine residues in proteins), and the benzophenone group forms a covalent bond with nearby C-H bonds upon UV activation. sigmaaldrich.comsigmaaldrich.com This has been effectively used in applications such as mapping protein interactions and creating antibody conjugates. researchgate.netresearchgate.net

Future research is moving beyond standard cysteine labeling to explore more sophisticated bioconjugation techniques. This includes:

Proximity-Induced Conjugation : Using MBP-derivatized affinity proteins (like the Z domain) to bind to a specific target (such as an antibody), bringing the benzophenone group into close proximity to induce highly specific, UV-mediated crosslinking. researchgate.net This method offers high specificity due to the short lifetime of the excited intermediates. researchgate.net

Controlled-Release Systems : Developing bioconjugates where the linkage is designed to be either permanently stable or cleavable under specific conditions (e.g., in a reducing environment). rsc.org This can be achieved by modifying the maleimide or the linker region.

Multi-Functional Probes : Designing complex probes that incorporate MBP alongside other functional units. For example, a recently developed probe for profiling cell surface membrane proteins includes two MBP groups for efficient tagging, a lipid tail for membrane anchoring, a PEG spacer for solubility, and a biotin (B1667282) tag for isolation. researchgate.net

Alternative Chemistries : While maleimide-thiol chemistry is robust, the resulting thioether bond can sometimes be unstable. Research into alternative thiol-reactive groups, such as heteroaryl methylsulfones, which form more stable S-C(sp2) bonds, could lead to the development of more durable bioconjugates for long-term applications. nih.gov

| Bioconjugation Modality | Description | Key Advantage | Research Focus |

| Proximity-Induced | An affinity-based interaction brings the MBP crosslinker close to the target before UV activation. | High specificity of conjugation to non-cysteine sites. researchgate.net | Engineering new affinity partners for MBP. |

| Cleavable Linkers | The bond formed can be broken by specific triggers (e.g., reducing agents). | Controlled release of conjugated molecules. rsc.org | Designing novel, trigger-responsive linker chemistries. |

| Multi-Functional Probes | MBP is integrated into a larger molecular construct with other reporters or tags (e.g., biotin, fluorophores). | Enables complex biological assays like targeted protein isolation and imaging. researchgate.net | Synthesis of all-in-one molecular tools. |

| Stable Linkages | Exploring alternatives to maleimide chemistry to create more robust bioconjugates. | Increased stability in harsh chemical or biological environments. nih.gov | Development of MBP analogues with alternative reactive groups. |

Integration into Responsive and Smart Materials Systems

The photo-activatable nature of the benzophenone group makes MBP an ideal component for creating "smart" materials that respond to light. rsc.org Upon UV irradiation, the benzophenone moiety can initiate polymerization or crosslink polymer chains, leading to changes in the material's properties.

Emerging research in this area includes:

Photopolymerization : Using MBP-derived monomers or macrophotoinitiators to create polymers and hydrogels. researchgate.netacs.org For example, a macrophotoinitiator containing both benzophenone and a co-initiator amine was shown to be highly efficient for the photopolymerization of acrylates, achieving high conversion rates. acs.org

Surface Modification : Grafting MBP-containing polymers onto surfaces to create photo-responsive coatings. This can be used to alter surface properties like wettability or to immobilize biomolecules in specific patterns.

Responsive Hydrogels : Incorporating MBP into hydrogel networks allows for photo-induced changes in swelling, stiffness, or degradation. These materials have potential applications in drug delivery and tissue engineering.

Metal-Organic Frameworks (MOFs) : The photoreactive keto group of benzophenone can be used for post-synthetic modification of MOFs, allowing for the covalent grafting of various molecules onto the framework. researchgate.net This opens up possibilities for creating MOFs with tailored functionalities for catalysis, sensing, or separations.

Elucidation of Complex Photochemical Pathways

A deeper understanding of the photochemical reactions of 4-(Maleimido)benzophenone is essential for optimizing its use and designing better derivatives. When the benzophenone moiety absorbs UV light (typically around 250-360 nm), it is promoted to an excited singlet state, which then rapidly converts to a triplet excited state (n-π*). sigmaaldrich.comresearchgate.net This triplet state behaves like a diradical and can abstract a hydrogen atom from a nearby C-H bond, creating a new carbon-carbon covalent bond. sigmaaldrich.com

Future research aims to unravel the more complex aspects of this process:

Quantum Yield and Efficiency : Quantifying the efficiency of the crosslinking reaction in different chemical and biological environments.

Reaction Selectivity : While benzophenone is less sensitive to water than other photo-active groups, its reactivity can be influenced by the local environment. sigmaaldrich.com Studies are needed to better predict its insertion preference for different types of C-H bonds (primary, secondary, tertiary, aromatic).

Competing Pathways : Investigating potential side reactions and degradation pathways that can occur upon UV irradiation. rsc.org Time-resolved spectroscopic techniques combined with computational modeling can help to identify transient intermediates and understand the kinetics of the reaction pathways. rsc.orguab.cat

Influence of Substituents : Systematically studying how adding different chemical groups to the benzophenone ring affects its photophysical properties, such as its absorption maximum and triplet state energy. researchgate.netchemrxiv.org

Computational Design and Prediction of New Derivatives

The "bottom-up" design of molecules with tailored properties is a major goal in chemical science, and computational methods are becoming indispensable tools for achieving this. rsc.org For 4-(Maleimido)benzophenone, computational approaches can accelerate the discovery of new derivatives with improved performance.

Emerging research avenues include:

Quantitative Structure-Activity Relationship (QSAR) : Developing models that correlate the structural features of benzophenone and maleimide derivatives with their photochemical reactivity or biological activity. Machine learning methods like Artificial Neural Networks (ANN) have shown high accuracy in predicting the activity of new compounds. nih.govscielo.br

Density Functional Theory (DFT) : Using quantum mechanical calculations to investigate the electronic structure, stability, and spectroscopic properties of new MBP derivatives. chemrxiv.org This can help predict their UV absorption spectra and the reactivity of their excited states, guiding the design of initiators with tailored light absorption and reaction selectivity. chemrxiv.org

AI-Driven Design : Employing artificial intelligence and machine learning frameworks to screen vast virtual libraries of potential MBP derivatives. nih.gov These models can be trained on existing experimental data to identify novel structures with desired properties (e.g., specific emission wavelengths or enhanced crosslinking efficiency) before they are synthesized in the lab. rsc.orgnih.gov

| Computational Method | Application for MBP Derivative Design | Predicted Properties |

| QSAR/Machine Learning | Predicts the biological or chemical activity of new derivatives based on their structure. | Antileishmanial activity, photoinitiating efficiency. scielo.br |

| Density Functional Theory (DFT) | Calculates electronic structure and energy states to understand reactivity. | UV/Visible absorption spectra, chemical reactivity, excited state properties. chemrxiv.org |

| AI/ML-Guided Synthesis | Screens virtual compounds and provides design principles for new molecules. | Targeted photophysical properties (e.g., emission wavelength). rsc.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Maleimido)benzophenone, and how is its purity validated?

- Methodological Answer : The compound is synthesized via maleimide-functionalization of benzophenone derivatives. A common approach involves modifying polyallylamine with benzophenone and maleimido residues using N-acylation, as demonstrated in nanoparticle surface activation studies . Purity is validated via (e.g., in DMSO-d) and electrospray ionization mass spectrometry (ESI-MS) . For structural confirmation, compare spectral data with reported values, such as the maleimido peak at ~6.8 ppm in .

Q. What analytical techniques are recommended for characterizing 4-(Maleimido)benzophenone?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.